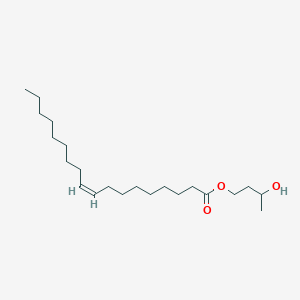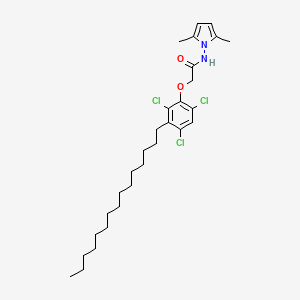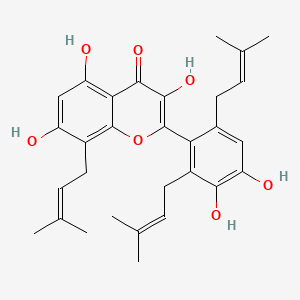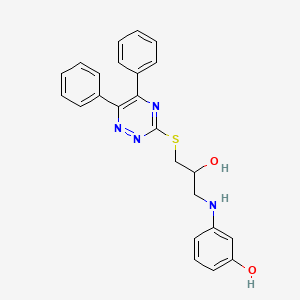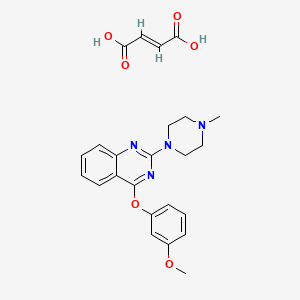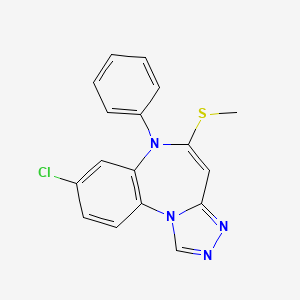
Decanamide, N-(2-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanamide, N-(2-hydroxypropyl)-: is a chemical compound with the molecular formula C13H27NO2. It is an amide derivative of decanoic acid, where the amide nitrogen is substituted with a 2-hydroxypropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decanamide, N-(2-hydroxypropyl)- is typically synthesized by reacting decanoic acid with 2-hydroxypropylamine. The reaction involves the formation of an amide bond between the carboxyl group of decanoic acid and the amine group of 2-hydroxypropylamine. The reaction is usually carried out under reflux conditions with a suitable dehydrating agent to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of Decanamide, N-(2-hydroxypropyl)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Decanamide, N-(2-hydroxypropyl)- can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Substituted amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Decanamide, N-(2-hydroxypropyl)- is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products .
Biology: In biological research, this compound is utilized in the formulation of drug delivery systems due to its biocompatibility and ability to form stable emulsions .
Industry: In industrial applications, Decanamide, N-(2-hydroxypropyl)- is used as a lubricant, emulsifier, and corrosion inhibitor in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Decanamide, N-(2-hydroxypropyl)- involves its interaction with biological membranes and proteins. The hydroxypropyl group enhances its solubility and allows it to interact with hydrophilic and hydrophobic regions of biomolecules. This interaction can alter the structure and function of proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(2-Hydroxyethyl)decanamide: Similar in structure but with an ethyl group instead of a propyl group.
N-(2-Hydroxypropyl)dodecanamide: Similar but with a longer carbon chain (dodecane instead of decane).
(2-Hydroxypropyl)-β-cyclodextrin: A cyclic compound with similar hydroxypropyl substitution but different core structure
Uniqueness: Decanamide, N-(2-hydroxypropyl)- is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifier. Its ability to form stable emulsions and interact with both hydrophilic and hydrophobic molecules sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
23054-61-7 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
N-(2-hydroxypropyl)decanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14-11-12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
YQSBEIIQKPQGCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



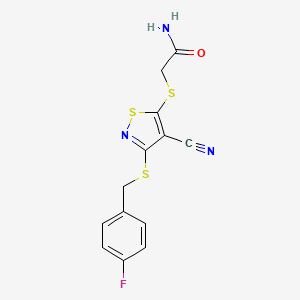
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)

![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
